L-乳酸ナトリウム

概要

説明

Sodium L-Lactate is the sodium salt of L-lactic acid, a naturally occurring organic acid. It is commonly found in the human body, contributing to various physiological processes such as pH regulation and energy metabolism. Sodium L-Lactate is widely used in the food industry as a preservative and acidity regulator, in cosmetics as a humectant, and in medicine for its buffering and rehydration properties .

科学的研究の応用

L-乳酸ナトリウムは、科学研究で幅広い用途があります。

化学: 有機合成におけるキラルビルディングブロックとして使用されます。

生物学: 細胞呼吸研究における代謝基質として機能します。

医学: 再水和のための静脈注射液や、医薬品製剤における緩衝剤として使用されています。

作用機序

L-乳酸ナトリウムは、主に代謝経路における役割を通じてその効果を発揮します。乳酸脱水素酵素によってピルビン酸に変換され、その後、クエン酸回路に入り、エネルギーを生成します。 さらに、L-乳酸ナトリウムはシグナル伝達分子として作用し、pH調節や免疫応答調節など、さまざまな細胞プロセスに影響を与える可能性があります .

類似化合物:

DL-乳酸ナトリウム: D-乳酸とL-乳酸の塩のラセミ混合物。

D-乳酸ナトリウム: D-乳酸のナトリウム塩。

L-乳酸カルシウム: L-乳酸のカルシウム塩。

比較: L-乳酸ナトリウムは、高い溶解度と特定の生理学的役割で特徴付けられます。D-とL-の両方のエナンチオマーを含むDL-乳酸ナトリウムとは異なり、L-乳酸ナトリウムはエナンチオマー的に純粋であるため、特定の生化学的用途に適しています。 L-乳酸カルシウムと比較して、L-乳酸ナトリウムは水に対する溶解度が高く、これはさまざまな工業的および医学的用途で有利です .

生化学分析

Biochemical Properties

Sodium L-lactate participates in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It is produced from pyruvate by the enzyme lactate dehydrogenase during anaerobic glycolysis or in proliferatively active cells . Sodium L-lactate exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production .

Cellular Effects

Sodium L-lactate has diverse effects on various types of cells and cellular processes. It is an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . In the inflammatory microenvironment, lactate metabolism plays pivotal roles in acute and chronic inflammatory responses . Lactate also serves as an energetic shuttle and an efficient source of fuel .

Molecular Mechanism

Sodium L-lactate exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial electron transport chain (ETC) without being metabolized . Lactate-induced ETC activation increases pyruvate oxidation and lactate utilization . Mitochondrial ETC can sense the availability of lactate as a nutrient .

Temporal Effects in Laboratory Settings

The effects of Sodium L-lactate change over time in laboratory settings. For instance, lactate sensors have been developed to track subtle lactate fluctuations in vitro and in vivo . These devices have been validated in a small study of human volunteers, where lactate concentrations were raised and lowered through physical exercise and subsequent rest .

Dosage Effects in Animal Models

The effects of Sodium L-lactate vary with different dosages in animal models. For instance, infusion of exogenous hypertonic sodium lactate (HSL) increases cardiac output and stabilizes the haemodynamic profile . More comprehensive studies investigating haemodynamic or cardiovascular effects of HSL have been conducted using different animal models of disease .

Metabolic Pathways

Sodium L-lactate is involved in several metabolic pathways. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . Lactate is produced in cytosol from pyruvate .

Transport and Distribution

Sodium L-lactate is transported and distributed within cells and tissues. Lactate can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein (monocarboxylate transporter) . Lactate is transported into neurons via monocarboxylate transporters .

Subcellular Localization

Current studies suggest that lactate can drive histone lactylation and modulate gene transcription directly

準備方法

Synthetic Routes and Reaction Conditions: Sodium L-Lactate is typically produced by the neutralization of L-lactic acid with sodium hydroxide. The reaction is straightforward and involves mixing an aqueous solution of L-lactic acid with sodium hydroxide under controlled conditions to form Sodium L-Lactate and water:

C3H6O3+NaOH→C3H5NaO3+H2O

Industrial Production Methods: Industrial production of Sodium L-Lactate often involves the fermentation of carbohydrate sources such as corn or sugar beets to produce L-lactic acid, which is then neutralized with sodium hydroxide. The process includes steps like fermentation, purification, and neutralization to ensure high purity and yield .

Types of Reactions:

Oxidation: Sodium L-Lactate can undergo oxidation to form pyruvate.

Reduction: It can be reduced back to lactic acid under certain conditions.

Substitution: Sodium L-Lactate can participate in substitution reactions where the lactate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often involve acids or other salts under controlled pH conditions.

Major Products:

Oxidation: Pyruvate

Reduction: Lactic acid

Substitution: Various lactate derivatives depending on the substituting agent

類似化合物との比較

Sodium DL-Lactate: A racemic mixture of D- and L-lactic acid salts.

Sodium D-Lactate: The sodium salt of D-lactic acid.

Calcium L-Lactate: The calcium salt of L-lactic acid.

Comparison: Sodium L-Lactate is unique in its high solubility and specific physiological roles. Unlike Sodium DL-Lactate, which contains both enantiomers, Sodium L-Lactate is enantiomerically pure, making it more suitable for certain biochemical applications. Compared to Calcium L-Lactate, Sodium L-Lactate has better solubility in water, which is advantageous in various industrial and medical applications .

特性

CAS番号 |

867-56-1 |

|---|---|

分子式 |

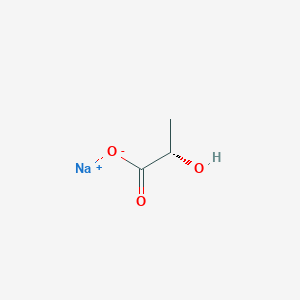

C3H6NaO3 |

分子量 |

113.07 g/mol |

IUPAC名 |

sodium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

InChIキー |

ZZUUMCMLIPRDPI-DKWTVANSSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

異性体SMILES |

C[C@@H](C(=O)O)O.[Na] |

正規SMILES |

CC(C(=O)O)O.[Na] |

Key on ui other cas no. |

867-56-1 |

物理的記述 |

Liquid |

同義語 |

(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium L-lactate influence acid-base status during fluid resuscitation?

A1: Sodium L-lactate is a component of lactated Ringer's solution, commonly used for fluid resuscitation. It effectively increases buffering capacity in body fluids, similar to sodium racemic lactate, as both are metabolized at comparable rates []. This helps prevent metabolic acidosis, a condition characterized by increased acidity in the blood.

Q2: Can sodium L-lactate be metabolized by the body, and how does it compare to sodium racemic lactate in this regard?

A2: Yes, sodium racemic lactate is metabolized at nearly the same rate as sodium L-lactate []. Both contribute to increasing the buffering capacity in body fluids, ultimately influencing the acid-base balance.

Q3: Does continuous venovenous hemofiltration with dialysis effectively remove lactate, and how does this impact its reliability as a marker of tissue oxygenation?

A3: Continuous venovenous hemofiltration with dialysis, a renal replacement therapy, has a minimal effect on lactate elimination. The lactate clearance by the hemofilter is significantly lower than the total plasma lactate clearance []. Therefore, blood lactate concentration remains a reliable indicator of tissue oxygenation even in patients undergoing this therapy.

Q4: How does the normal dog heart utilize lactate when arterial lactate levels are elevated, and what does this indicate about lactate as a preferred substrate?

A4: When arterial lactate levels are raised to those observed during moderate to severe exercise, the normal dog heart preferentially utilizes lactate over glucose and free fatty acids (FFA) as an energy source. This preference is evident even when arterial glucose or FFA levels are high, with lactate contributing to up to 87% of the total substrate oxidized [].

Q5: What is the role of lactate in the potential therapeutic benefits of Buyang Huanwu Decoction (BYHWD) for intracerebral hemorrhage (ICH)?

A5: Research suggests that BYHWD, a traditional Chinese medicine, may exert therapeutic effects in ICH models by promoting lactate-induced angiogenesis []. This process involves the formation of new blood vessels, potentially aiding in recovery after ICH.

Q6: How does lactate affect the growth of Streptococcus pneumoniae under aerobic conditions?

A6: Streptococcus pneumoniae possesses both lactate oxidase and pyruvate oxidase. During aerobic growth, lactate, produced from pyruvate by lactate dehydrogenase, is oxidized back to pyruvate by lactate oxidase. This pyruvate is then further converted to acetate by pyruvate oxidase, generating additional ATP []. This highlights the role of lactate as an energy source for S. pneumoniae under aerobic conditions.

Q7: What is the clearance rate of L(+)-lactate from the blood in healthy individuals?

A7: In healthy individuals, the clearance rate of L(+)-lactate from the blood is approximately 17.9 ± 1.1 ml/kg/min []. This indicates the efficiency of the body in removing lactate from circulation, primarily through metabolism.

Q8: How does liver disease affect the kinetics of sodium L-lactate elimination?

A8: Individuals with liver disease exhibit slower clearance of intravenously infused sodium L-lactate compared to healthy individuals [, ]. This suggests that impaired liver function can significantly hinder the body's ability to metabolize lactate, potentially leading to elevated lactate levels.

Q9: Is there a relationship between blood lactate levels and insulin secretion?

A9: Experimental evidence in dogs suggests a correlation between blood lactate levels and insulin secretion. Both exogenous hyperlactatemia (induced by infusing sodium L-lactate) and endogenous hyperlactatemia (induced by exercise or phenformin) lead to increased insulin output []. This highlights the potential role of lactate in regulating insulin secretion.

Q10: Does lactate supplementation via sodium L-lactate infusion in traumatic brain injury (TBI) patients influence cerebral lactate uptake?

A10: Primed constant sodium L-lactate infusion in TBI patients has been shown to shift the brain from net lactate release to net lactate uptake []. This finding suggests that lactate supplementation may serve as a supplemental energy substrate for the injured brain, potentially influencing cerebral metabolism and recovery.

Q11: What is the role of pyruvate kinase M2 (PKM2) in lactate metabolism within astrocytes, and how does its deletion impact neuronal survival after global cerebral ischemia (GCI)?

A11: PKM2 is an enzyme crucial for converting phosphoenolpyruvate to pyruvate in the glycolytic pathway within astrocytes []. Deletion of the PKM2 gene in astrocytes disrupts lactate metabolism, likely impacting the astrocyte-neuron lactate shuttle (ANLS). This disruption exacerbates neuronal death after GCI, highlighting the importance of astrocytic lactate supply for neuronal survival during ischemic events.

Q12: How does sodium L-lactate influence the expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cells?

A12: Sodium L-lactate exposure differently affects iNOS and HSP70 expression in human astrocytes and SH-SY5Y cells []. This suggests cell type-specific responses to lactate, potentially influencing cellular stress responses and signaling pathways within the nervous system.

Q13: Does histidine play a role in preventing cell death in Jurkat cells suspended in Ringer’s lactate solution?

A13: Histidine, an amino acid, demonstrates a protective effect against cell death (specifically apoptosis) in Jurkat cells suspended in Ringer's lactate solution []. This protection is attributed to histidine’s buffering capacity in the physiological pH range, highlighting the importance of pH regulation in cell survival.

Q14: How does the presence of sodium D-gluconate affect the solubility of calcium L-lactate in aqueous solutions?

A14: Adding sodium D-gluconate to a saturated solution of calcium L-lactate leads to a significant increase in calcium D-gluconate solubility []. This increased solubility is attributed to the formation of calcium complexes with D-gluconate. This finding has implications for designing food products with enhanced calcium bioavailability.

Q15: What happens to sodium L-lactate under simulated conditions of alumina refinery (hot sodium hydroxide solution)?

A15: Under simulated alumina refinery conditions, sodium L-lactate decomposes into sodium carbonate and ethanol []. Interestingly, the 13C label from sodium [1-13C]L-lactate gets scrambled among the carbonate and both carbons of the ethanol, suggesting a complex reaction mechanism.

Q16: Does the structure of lactate influence its utilization in the body?

A16: Yes, the stereochemistry of lactate influences its utilization. While both D(-) and L(+) isomers can be metabolized, L(+)-lactate is cleared from the blood faster in healthy individuals []. This difference in clearance rates highlights the stereospecificity of lactate metabolism.

Q17: What is the role of the pentose phosphate pathway (PPP) in regulating Toxoplasma gondii bradyzoite differentiation in skeletal muscle cells?

A17: In skeletal muscle cells, lower PPP activity, as observed in myotubes compared to myoblasts, favors Toxoplasma gondii stage conversion to bradyzoites []. Inhibiting the PPP with specific inhibitors upregulates bradyzoite-specific markers and tissue cyst formation. This finding highlights the intricate interplay between host cell metabolism and parasite differentiation.

Q18: How does the anaerobic bacterium, Propionibacterium acnes, utilize sodium L-lactate for growth?

A18: Propionibacterium acnes, an anaerobic bacterium, utilizes sodium L-lactate as a supplemental nutrient to enhance its growth in a defined medium []. This indicates the bacterium's ability to utilize lactate as a carbon source for energy production and biomass synthesis.

Q19: What insights do mathematical models provide regarding the elimination of L(+)-lactate in humans?

A19: Mathematical models have been employed to study the elimination kinetics of L(+)-lactate following intravenous administration in humans []. These models provide valuable insights into the distribution, metabolism, and excretion of lactate, contributing to a quantitative understanding of lactate pharmacokinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

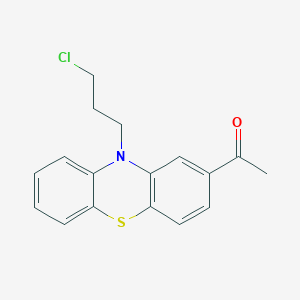

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)